
Ethyl 3-(2-carboxy-vinyl)-5-chloro-1H-indole-2-carboxylate
説明
Ethyl 3-(2-carboxy-vinyl)-5-chloro-1H-indole-2-carboxylate, also known as AG490, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which plays a crucial role in a variety of physiological and pathological processes.
作用機序
Ethyl 3-(2-carboxy-vinyl)-5-chloro-1H-indole-2-carboxylate exerts its effects by inhibiting the JAK/STAT signaling pathway, which is involved in a variety of cellular processes, including cell growth, differentiation, and survival. JAKs are a family of intracellular protein tyrosine kinases that are activated in response to cytokine binding to their receptors. Once activated, JAKs phosphorylate STATs, which translocate to the nucleus and regulate the transcription of target genes. Ethyl 3-(2-carboxy-vinyl)-5-chloro-1H-indole-2-carboxylate inhibits JAKs by binding to their ATP-binding site, thereby preventing their activation and subsequent phosphorylation of STATs.
Biochemical and Physiological Effects:
Ethyl 3-(2-carboxy-vinyl)-5-chloro-1H-indole-2-carboxylate has been shown to have a variety of biochemical and physiological effects, depending on the cell type and disease model. In cancer cells, Ethyl 3-(2-carboxy-vinyl)-5-chloro-1H-indole-2-carboxylate inhibits cell growth and induces apoptosis by downregulating the expression of anti-apoptotic proteins. Inflammatory cells, such as macrophages, are also affected by Ethyl 3-(2-carboxy-vinyl)-5-chloro-1H-indole-2-carboxylate, which suppresses the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In autoimmune diseases, Ethyl 3-(2-carboxy-vinyl)-5-chloro-1H-indole-2-carboxylate attenuates disease progression by inhibiting the JAK/STAT signaling pathway, which is involved in the pathogenesis of these diseases.
実験室実験の利点と制限
Ethyl 3-(2-carboxy-vinyl)-5-chloro-1H-indole-2-carboxylate has several advantages for lab experiments, including its potency and selectivity for the JAK/STAT signaling pathway. It is also relatively easy to synthesize, making it readily available for research purposes. However, Ethyl 3-(2-carboxy-vinyl)-5-chloro-1H-indole-2-carboxylate has some limitations, including its potential off-target effects and toxicity at high concentrations. Additionally, the use of Ethyl 3-(2-carboxy-vinyl)-5-chloro-1H-indole-2-carboxylate in cell culture experiments may not fully reflect its effects in vivo, as the compound may not reach its target cells at therapeutic concentrations.
将来の方向性
There are several future directions for the research on Ethyl 3-(2-carboxy-vinyl)-5-chloro-1H-indole-2-carboxylate. One potential application is in the development of cancer therapies, as Ethyl 3-(2-carboxy-vinyl)-5-chloro-1H-indole-2-carboxylate has shown promising results in inhibiting the growth and proliferation of cancer cells. Another potential application is in the treatment of autoimmune diseases, as Ethyl 3-(2-carboxy-vinyl)-5-chloro-1H-indole-2-carboxylate has been found to attenuate disease progression by inhibiting the JAK/STAT signaling pathway. Additionally, further research is needed to elucidate the potential off-target effects and toxicity of Ethyl 3-(2-carboxy-vinyl)-5-chloro-1H-indole-2-carboxylate, as well as its effects in vivo.
科学的研究の応用
Ethyl 3-(2-carboxy-vinyl)-5-chloro-1H-indole-2-carboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, Ethyl 3-(2-carboxy-vinyl)-5-chloro-1H-indole-2-carboxylate has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. It has also been shown to attenuate the progression of autoimmune diseases, such as rheumatoid arthritis, by inhibiting the JAK/STAT signaling pathway.
特性
IUPAC Name |
(E)-3-(5-chloro-2-ethoxycarbonyl-1H-indol-3-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4/c1-2-20-14(19)13-9(4-6-12(17)18)10-7-8(15)3-5-11(10)16-13/h3-7,16H,2H2,1H3,(H,17,18)/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAKZAZXMRSESS-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-carboxy-vinyl)-5-chloro-1H-indole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



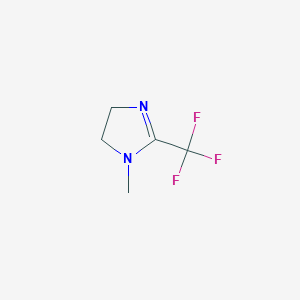

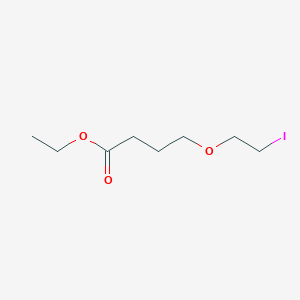
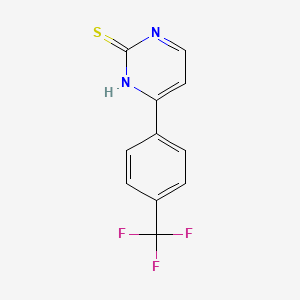
![2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine](/img/structure/B1512456.png)
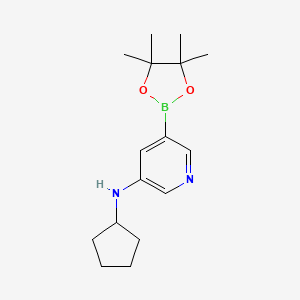
![9-chloro-1,3,4,6,7,11b-hexahydro-2H-Pyrazino[2,1-a]isoquinoline](/img/structure/B1512460.png)

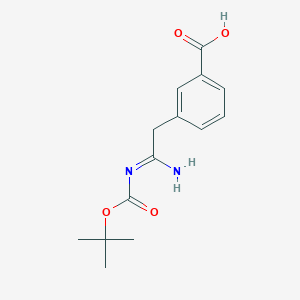
![1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B1512472.png)
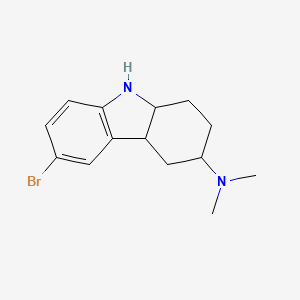
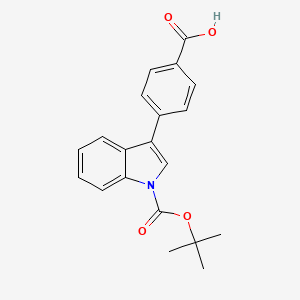
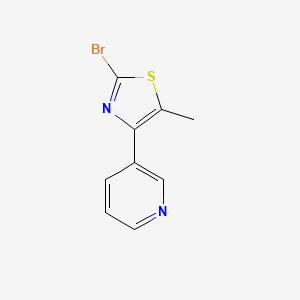
![Diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride](/img/structure/B1512492.png)